5-Hydrazinyl-2-(trifluoromethyl)pyrimidine
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Overview
Description
5-Hydrazinyl-2-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with a hydrazinyl group at the 5-position and a trifluoromethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyrimidine derivatives. These products can have diverse applications depending on their specific chemical structures .
Scientific Research Applications
5-Hydrazinyl-2-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-5-(trifluoromethyl)pyridine
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine
Uniqueness
5-Hydrazinyl-2-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydrazinyl and trifluoromethyl groups on the pyrimidine ring enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C5H5F3N4 |
---|---|
Molecular Weight |
178.12 g/mol |
IUPAC Name |
[2-(trifluoromethyl)pyrimidin-5-yl]hydrazine |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)4-10-1-3(12-9)2-11-4/h1-2,12H,9H2 |
InChI Key |
AERPYCDVOIYBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)NN |
Origin of Product |
United States |
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